molecular formula C10H8FNO2 B8620260 7-Fluoro-6-methoxy-quinolin-3-ol

7-Fluoro-6-methoxy-quinolin-3-ol

Cat. No.: B8620260
M. Wt: 193.17 g/mol
InChI Key: CETKTCRFKGYCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxy-quinolin-3-ol is a fluorinated quinoline derivative characterized by a hydroxyl group at position 3, a methoxy group at position 6, and a fluorine atom at position 5. This substitution pattern confers unique physicochemical and pharmacological properties. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and kinase-inhibitory activities, often attributed to their ability to intercalate into DNA or interact with enzyme active sites . The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group improves solubility and modulates electronic effects on the aromatic system .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-6-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8FNO2/c1-14-10-3-6-2-7(13)5-12-9(6)4-8(10)11/h2-5,13H,1H3

InChI Key

CETKTCRFKGYCET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-Fluoro-6-methoxy-quinolin-3-ol, highlighting differences in substituents, physicochemical properties, and reported activities:

Compound Name Substituents Key Properties Reported Activities Reference
This compound -OH (C3), -OCH₃ (C6), -F (C7) Moderate solubility, enhanced metabolic stability, lipophilicity Potential antimicrobial/anticancer activity (inferred from analogs)
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid -COOH (C3), -OH (C4), -OCH₃ (C6), -F (C7) High polarity, acidic due to -COOH Antibacterial (quinolone-like activity)
NQ1 (6-(Benzyloxy)-7-methoxy-3-nitroquinolin-4-amine) -NO₂ (C3), -OCH₃ (C6), -OCH₂Ph (C7), -NH-C₆H₄-C≡CH (C4) High molecular weight, nitro group enhances reactivity Anticancer (DNA intercalation, kinase inhibition)
7-Fluoro-3-iodo-6-methoxyquinolin-4-ol -I (C3), -OH (C4), -OCH₃ (C6), -F (C7) Heavy atom (I) for radiolabeling, reduced solubility Imaging agent precursor
7-(Trifluoromethyl)quinolin-3-ol -OH (C3), -CF₃ (C7) High lipophilicity, metabolic resistance Not specified (structural analog for stability studies)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one -Cl (C7), -cyclopropyl (C1), -F (C6), ketone (C4) Dihydroquinolinone core, cyclopropyl enhances membrane permeability Antibacterial (fluoroquinolone-like activity)

Key Observations:

Positional Effects of Substituents: C3 Substitution: Replacing the hydroxyl group with a nitro (NQ1) or iodine atom () alters electronic properties and reactivity. Nitro groups enhance DNA intercalation, while iodine enables radiolabeling . C7 Fluorine vs.

Core Structure Variations: Quinoline vs. Quinazoline: 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol () features a quinazoline core, which enhances kinase inhibitory activity due to improved hydrogen bonding with ATP-binding pockets .

Biological Activity Trends: Antibacterial Activity: Compounds with a ketone at C4 (e.g., dihydroquinolinones in ) mimic fluoroquinolones, targeting DNA gyrase . Anticancer Potential: Nitroquinolines (NQ1–NQ6) exhibit multitarget activity, including topoisomerase inhibition and apoptosis induction .

Physicochemical Properties :

  • Solubility : Carboxylic acid derivatives () exhibit higher water solubility, whereas iodine or trifluoromethyl substitutions reduce it .
  • Lipophilicity : Fluorine and trifluoromethyl groups enhance membrane permeability, critical for CNS-targeting drugs .

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